5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride
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Overview
Description
5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride: is a chemical compound with the molecular formula C10H14BrClN2O. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 5-bromo-2-hydroxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of action of various biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
5-Bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride: This is a closely related compound with similar chemical properties but different salt form.
Uniqueness: 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and piperidin-4-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H14BrClN2O |
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Molecular Weight |
293.59 g/mol |
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H |
InChI Key |
CZPNBQDWNKXFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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